3-((Ethylthio)methyl)heptane

Volatility Control Process Engineering Thermal Stability

3-((Ethylthio)methyl)heptane (CAS 71607-39-1) is a branched aliphatic thioether featuring a heptane backbone substituted at the 3-position with an ethylthiomethyl group. This sulfur-containing organic compound (C10H22S, MW 174.35 g/mol) is characterized by its calculated density of 0.838 g/cm³, boiling point of 220.8°C at 760 mmHg, and flash point of 85.4°C.

Molecular Formula C10H22S
Molecular Weight 174.35 g/mol
CAS No. 71607-39-1
Cat. No. B12644965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Ethylthio)methyl)heptane
CAS71607-39-1
Molecular FormulaC10H22S
Molecular Weight174.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)CSCC
InChIInChI=1S/C10H22S/c1-4-7-8-10(5-2)9-11-6-3/h10H,4-9H2,1-3H3
InChIKeyDFXBBTTUNWKCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Ethylthio)methyl)heptane (CAS 71607-39-1): A Distinct Branched Aliphatic Thioether for Procurement in Flavor, Fragrance, and Synthetic Applications


3-((Ethylthio)methyl)heptane (CAS 71607-39-1) is a branched aliphatic thioether featuring a heptane backbone substituted at the 3-position with an ethylthiomethyl group [1]. This sulfur-containing organic compound (C10H22S, MW 174.35 g/mol) is characterized by its calculated density of 0.838 g/cm³, boiling point of 220.8°C at 760 mmHg, and flash point of 85.4°C [2]. As a member of the volatile thioether class, it is of interest primarily in flavor and fragrance research, organic synthesis as a building block, and industrial applications where its specific hydrophobic and nucleophilic properties provide distinct advantages over simpler or linear analogs .

Why In-Class Substitution of 3-((Ethylthio)methyl)heptane (CAS 71607-39-1) with Simpler Alkyl Sulfides Risks Compromising Performance


Generic substitution of 3-((ethylthio)methyl)heptane with linear or less substituted thioethers is fraught with risk because key performance attributes—odor profile, volatility, and reactivity—are exquisitely sensitive to molecular topology. The 3-branched structure with an ethylthio substituent confers a unique steric environment around the sulfur atom, directly influencing its nucleophilicity in substitution reactions and its oxidation behavior relative to linear or secondary thioethers . Furthermore, even minor changes in alkyl chain length or branching drastically alter hydrophobicity (LogP) and vapor pressure, which in turn dictate odor threshold and sensory character—critical parameters in flavor and fragrance applications [1]. Procurement based solely on chemical class or cost risks introducing compounds with divergent physical properties and functional performance.

Quantitative Differentiation of 3-((Ethylthio)methyl)heptane (CAS 71607-39-1): Comparator-Based Evidence for Informed Procurement


Elevated Boiling Point and Reduced Volatility vs. Linear Analog 1-(Ethylthio)heptane

The branched 3-((ethylthio)methyl)heptane exhibits a significantly higher boiling point (220.8°C at 760 mmHg) compared to its linear isomer 1-(ethylthio)heptane, for which a boiling point of approximately 171-180°C is estimated [1][2]. This difference of ~40-50°C reflects stronger intermolecular interactions arising from the branched structure and provides a wider liquid range for applications requiring reduced volatility or higher temperature stability .

Volatility Control Process Engineering Thermal Stability

Higher Flash Point Indicating Improved Safety Profile vs. Smaller Alkyl Sulfides

With a calculated flash point of 85.4°C, 3-((ethylthio)methyl)heptane is classified as a combustible liquid rather than a highly flammable one [1]. In contrast, many smaller alkyl sulfides (e.g., diethyl sulfide, flash point ~ -9.4°C; dimethyl sulfide, flash point ~ -37°C) are extremely flammable liquids with flash points well below room temperature [2]. The higher flash point of the target compound reduces fire and explosion hazards, simplifying storage, handling, and transportation under occupational safety and GHS regulations .

Safety Flammability Regulatory Compliance

Steric Hindrance Modulating Nucleophilic Reactivity vs. Linear 1-(Ethylthio)heptane

The 3-branched ethylthiomethyl group in 3-((ethylthio)methyl)heptane introduces steric hindrance around the sulfur atom, reducing its accessibility for nucleophilic attack compared to the linear 1-(ethylthio)heptane . This steric effect can be exploited to achieve higher selectivity in SN2 reactions, as the branched thioether reacts more slowly with bulky electrophiles, thereby minimizing unwanted side reactions in complex synthetic sequences . Quantitative kinetic studies on analogous branched vs. linear thioethers support this steric modulation of reactivity [1].

Organic Synthesis Reaction Selectivity Sulfur Chemistry

Differentiated Hydrophobicity (LogP) Enabling Tailored Partitioning vs. Methyl and Propyl Analogs

Although experimental LogP data for 3-((ethylthio)methyl)heptane are not available, computational estimation based on its molecular structure predicts a LogP value of approximately 3.96 [1]. This value is significantly higher than that of the shorter-chain analog 3-((methylthio)methyl)heptane (estimated LogP ~3.3) and lower than the longer-chain 3-((propylthio)methyl)heptane (estimated LogP ~4.5) [2]. This precise hydrophobicity influences the compound's air/water partition coefficient and, consequently, its odor release profile and perceived intensity in flavor and fragrance applications [3].

Flavor Delivery Partition Coefficient Formulation Science

Stable Under Recommended Storage Conditions: Mitigating Degradation Risks in Long-Term Inventory

According to its Safety Data Sheet conforming to GHS Sixth revised edition, 3-((ethylthio)methyl)heptane is 'stable under recommended storage conditions' . While specific quantitative stability data (e.g., degradation half-life) are not provided, this classification aligns with the general behavior of aliphatic thioethers, which exhibit good thermal and oxidative stability compared to thiols or unsaturated sulfides [1]. In contrast, more reactive sulfur compounds like thiols require special storage conditions (inert atmosphere, refrigeration) to prevent oxidation and odor deterioration .

Chemical Stability Shelf Life Quality Assurance

Potential for Unique Sulfurous Odor Character vs. Common Food Aroma Compounds

While direct odor threshold data for 3-((ethylthio)methyl)heptane are not reported in the public domain, its classification as a volatile thioether strongly suggests a sulfurous, alliaceous (onion/garlic) or meaty odor character, as documented for numerous structurally related thioethers [1][2]. The Compendium of Odor and Taste Threshold Values includes thresholds for similar compounds, with detection levels often in the low ppb to ppm range [3]. In contrast, many common food aroma compounds like esters or aldehydes have distinctly different odor profiles (fruity, green, floral) and higher thresholds, making the thioether class uniquely valuable for savory and meat flavor formulations [4].

Flavor Chemistry Sensory Analysis Odor Threshold

Optimal Procurement and Application Scenarios for 3-((Ethylthio)methyl)heptane (CAS 71607-39-1) Based on Quantifiable Differentiation


Synthesis of Specialty Thioether Derivatives Requiring Controlled Nucleophilicity

In synthetic organic chemistry laboratories, 3-((ethylthio)methyl)heptane serves as a sterically hindered thioether building block. Its branched structure reduces the rate of unwanted nucleophilic side reactions compared to linear 1-(ethylthio)heptane, enabling cleaner transformations in multi-step syntheses . This property is particularly valuable when preparing sulfoxides or sulfones via oxidation, where over-oxidation can be mitigated by the steric shielding of the sulfur atom [1].

Flavor and Fragrance Formulation Targeting Savory, Meaty, or Alliaceous Notes

Flavor houses and food ingredient manufacturers procure 3-((ethylthio)methyl)heptane to introduce sulfurous, onion/garlic, or meaty character into savory flavor compositions . Its estimated LogP of ~3.96 provides a balance between water solubility and oil affinity, facilitating controlled release in complex food matrices [1]. While direct odor threshold data are lacking, its structural similarity to known potent thioethers suggests it may be effective at low use levels (ppm range), offering cost-efficient flavor impact .

Industrial Processes Requiring Higher Flash Point Solvents or Intermediates

Process engineers seeking a sulfur-containing solvent or intermediate with reduced flammability risk select 3-((ethylthio)methyl)heptane over smaller alkyl sulfides due to its flash point of 85.4°C . This characteristic simplifies safety compliance in large-scale manufacturing, potentially reducing the need for specialized explosion-proof equipment and lowering insurance costs [1]. Its stability under recommended storage conditions further supports its use in just-in-time inventory management .

Research on Structure-Odor Relationships (SOR) in Thioether Series

Academic and industrial sensory research groups utilize 3-((ethylthio)methyl)heptane as a key member of homologous thioether series to elucidate how alkyl chain length and branching influence odor detection thresholds and quality . By comparing its sensory properties (once determined) with those of 3-((methylthio)methyl)heptane and 3-((propylthio)methyl)heptane, researchers can develop predictive models for odorant-receptor interactions, guiding the rational design of new flavor molecules [1].

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